molecular formula C10H10N2O2S2 B2803229 Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-10-4

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2803229
CAS No.: 400086-10-4
M. Wt: 254.32
InChI Key: MRQUTNCNNZDITO-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is an organic compound with the molecular formula C10H10N2O2S2. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of benzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium periodate to form the sulfone derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and thioethers.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and sulfone groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Structure:
this compound contains a thiadiazole ring, which is known for its diverse biological activities. The presence of the sulfone group enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C₉H₉N₃O₂S₂
Molecular Weight: 227.31 g/mol

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit notable inhibitory effects against various bacterial strains.

Compound MIC (µg/mL) Target Organism
This compound3.125Staphylococcus aureus
6.25Escherichia coli
3.125Candida albicans

Research indicates that the compound's structure contributes to its efficacy against these pathogens, with the thiadiazole ring playing a crucial role in enhancing antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing the thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation.

Study Cell Line IC₅₀ (µM)
In vitro study on cancer cellsHeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0

In these studies, the compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this compound exhibits various other biological activities:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Antidiabetic Activity: Some derivatives have been reported to lower blood glucose levels in diabetic models, suggesting a possible role in diabetes management .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study: A recent study highlighted the effectiveness of this compound against Staphylococcus epidermidis, with an MIC value comparable to standard antibiotics. The study emphasized structure–activity relationships (SAR) that correlate specific substitutions on the thiadiazole ring with enhanced bioactivity .
  • Cytotoxicity Assay: In another investigation assessing the compound's anticancer properties, it was found to induce apoptosis in HeLa cells through mitochondrial pathway activation. This study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .

Properties

IUPAC Name

5-benzylsulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUTNCNNZDITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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